molecular formula C12H14N2 B1268373 4-Benzyl-3,5-dimethyl-1H-pyrazole CAS No. 23147-77-5

4-Benzyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B1268373
CAS No.: 23147-77-5
M. Wt: 186.25 g/mol
InChI Key: DYXNQVLCTOFNRG-UHFFFAOYSA-N
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Description

4-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of benzyl and dimethyl groups at positions 4 and 3,5 respectively, imparts unique chemical properties to this compound. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylhydrazine with 3,5-dimethyl-2-pyrazoline. This reaction can be carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the cyclization process .

Another approach involves the reaction of benzylhydrazine with 3,5-dimethyl-1,3-diketone. This method also requires a catalyst, such as acetic acid, and the reaction is typically conducted under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in industrial processes are often selected to optimize reaction rates and minimize by-products.

Mechanism of Action

The mechanism of action of 4-Benzyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its versatility in synthetic applications and potential biological activities .

Properties

IUPAC Name

4-benzyl-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXNQVLCTOFNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341465
Record name ZINC03164664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23147-77-5
Record name ZINC03164664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-3,5-dimethyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole and how does this structure influence its interactions?

A1: this compound consists of a pyrazole ring substituted with a benzyl group at the 4-position and two methyl groups at the 3- and 5-positions. A key structural feature is the dihedral angle between the pyrazole and phenyl ring planes, measured to be 78.65° []. This non-planar conformation can significantly influence the molecule's interactions with other molecules, including potential binding partners or solvents.

Q2: What is the role of this compound in chemical synthesis?

A2: Research indicates that this compound serves as a precursor for synthesizing this compound-1-carboxamidine. This carboxamidine derivative, including its polymer-bound variant, acts as a reagent for converting primary and secondary amines into their corresponding guanidines []. This reaction is particularly relevant in organic synthesis, as guanidines are important functional groups in various pharmaceuticals and biologically active compounds.

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